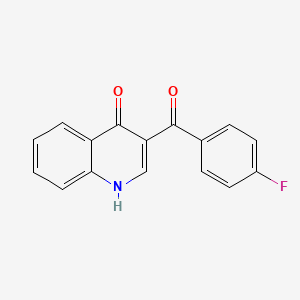

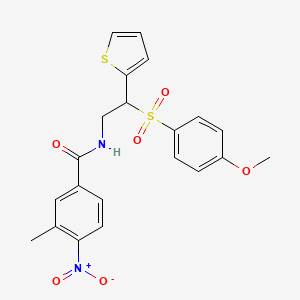

3-(4-fluorobenzoyl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

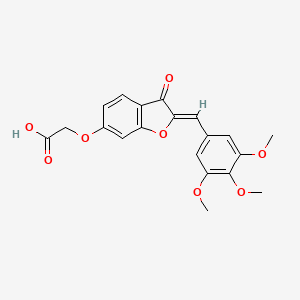

3-(4-fluorobenzoyl)quinolin-4(1H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound commonly found in natural products and synthetic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis Techniques

Research highlights the utility of quinoline derivatives in organic synthesis, demonstrating methods for creating these compounds with high efficiency and yield. A notable study by Kang et al. (2018) presents a one-pot process for synthesizing 3-carbonyl-quinolin-4(1H)-ones using Cu-catalyzed aza-Michael addition, showcasing the production of versatile quinoline derivatives from readily available chemicals under mild conditions (Kang et al., 2018). Additionally, Yan et al. (2018) developed a facile, one-pot synthesis of multisubstituted quinoxalin-2(1H)-ones via a Ugi 4CR/catalytic aza-Wittig sequence, illustrating the selective production of quinoxalin-2(1H)-ones in high yields (Yan et al., 2018).

Photoreversible Properties and Fluorescent Sensors

Larina et al. (2010) synthesized a series of 2-unsubstituted 3-(2-benzylbenzoyl)quinolin-4(1H)-ones, reporting their potential biological activity alongside photoreversible photochromic properties in anaerobic conditions, which could be useful for developing fluorescent sensors or materials with reversible color changes (Larina et al., 2010). Ziarani et al. (2022) explored 2,3-dihydro-quinazolin-4(1H)-one as a selective fluorescent sensor for Hg2+ ion, highlighting its potential in detecting toxic contaminants with high selectivity and anti-interference ability (Ziarani et al., 2022).

Antimicrobial and Anticancer Activities

The exploration of quinoline derivatives for antimicrobial and anticancer applications reveals promising results. Yurttaş et al. (2020) synthesized new triazole derivatives bearing a quinoline ring and evaluated their antimicrobial activity, discovering compounds with significant activity against bacterial and fungal strains (Yurttaş et al., 2020). Zhou et al. (2021) focused on the synthesis and antitumor activity of a specific quinazolin-5(4H)-one derivative, reporting its potential efficacy against human hepatoma and melanoma cells (Zhou et al., 2021).

Propiedades

IUPAC Name |

3-(4-fluorobenzoyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15(19)13-9-18-14-4-2-1-3-12(14)16(13)20/h1-9H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQPTDVIAPBSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorobenzoyl)quinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2804459.png)

![N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2804460.png)

![N-[[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]prop-2-enamide](/img/structure/B2804461.png)

![2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2804463.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2804469.png)

![N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2804472.png)

![N-(3-chlorophenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2804474.png)

![2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2804478.png)

![N-(4-methoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2804479.png)

![[3-(3-Fluorophenyl)oxetan-3-yl]methanamine](/img/structure/B2804481.png)